Synthesis Yield: Sandmeyer Bromination vs. Triazene Route
In patent EP3476829, 2-bromo-1,3-dichloro-5-nitrobenzene was synthesized from 2,6-dichloro-4-nitroaniline (5 g, 24 mmol) using copper(I) bromide (16 g, 72 mmol, 3 equiv) and tert-butyl nitrite (7.46 g, 72 mmol, 3 equiv) in acetonitrile at 20 °C for 6 hours, yielding 6.3 g (97%) of the target compound as an orange solid after extraction and concentration . By comparison, an alternative literature route involving decomposition of N-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylethanamine (a triazene intermediate) in HBr/acetonitrile over 72 hours affords the same compound in only 83% yield [1]. The 14-percentage-point yield advantage of the CuBr/t-BuONO method represents a meaningful process efficiency improvement, especially at production scale.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 97% yield |
| Comparator Or Baseline | Triazene decomposition route: 83% yield |
| Quantified Difference | +14 percentage points (97% vs. 83%) |
| Conditions | CuBr/t-BuONO, MeCN, 20 °C, 6 h (vs. HBr, MeCN, 72 h for triazene route) |
Why This Matters
Higher synthesis yield directly translates to lower cost of goods and improved scalability for procurement decisions at gram-to-kilogram quantities.
- [1] MolAid. 2-Bromo-1,3-dichloro-5-nitrobenzene (CAS 98137-94-1), alternative synthesis via triazene decomposition in HBr/MeCN, 72 h, 83% yield. Referencing: Synthesis 2001, No. 5. Available at: https://www.molaid.com (accessed 2026). View Source
